molecular formula C25H33NO2 B606292 Unii-283fta936D CAS No. 1883345-06-9

Unii-283fta936D

Cat. No. B606292
M. Wt: 379.544
InChI Key: QCMHGCDOZLWPOT-FMNCTDSISA-N
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Description

BMS-986166 is a potent and selective S1P receptor modulator for the treatment of ulcerative colitis..

Scientific Research Applications

Global Substance Registration System

The US FDA and the National Center for Advancing Translational Sciences (NCATS) developed the Global Substance Registration System (GSRS) for organizing substances relevant to medicine and translational research. This includes unique ingredient identifiers (UNIIs) and detailed descriptions for over 100,000 substances, useful in regulatory submissions and marketed product data. UNIIs like Unii-283fta936D are crucial for identifying medicinal substances, supporting research in diverse fields such as proteins, nucleic acids, and cellular therapies (Peryea et al., 2020).

PET and Drug Research

Positron Emission Tomography (PET) is emerging as a significant tool for examining drugs and substances, including those identified by UNIIs. PET assesses pharmacokinetic and pharmacodynamic events in humans and animals, aiding in drug development by understanding molecular mechanisms and determining effective drug doses for clinical trials (Fowler et al., 1999).

Pharmacogenetics Research Network

The NIH Pharmacogenetics Research Network focuses on correlating drug response with genetic variation, encompassing drugs used to treat various medical disorders. This research involves understanding interactions with drugs, possibly identified through UNIIs, and their effects based on genetic differences, contributing to personalized medicine approaches (Giacomini et al., 2007).

Drug Discovery Perspectives

Drug discovery, guided by pharmacology and molecular biology, often involves understanding interactions with multiple targets, which can include substances identified by UNIIs. This comprehensive approach is crucial for identifying effective and less toxic therapeutic agents, addressing the complexities of drug research (Drews, 2000).

Polypharmacology in Drug Discovery

Polypharmacology, the interaction of drug molecules with multiple targets, is a major challenge in drug development. It opens avenues for designing therapeutic agents with reduced toxicity. Substances identified by UNIIs, like Unii-283fta936D, play a role in this context, helping to understand these complex interactions (Reddy & Zhang, 2013).

properties

IUPAC Name

[(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO2/c1-28-24-5-3-2-4-19(24)8-6-18-7-9-21-15-22(11-10-20(21)14-18)23-12-13-25(26,16-23)17-27/h2-5,10-11,15,18,23,27H,6-9,12-14,16-17,26H2,1H3/t18-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMHGCDOZLWPOT-FMNCTDSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Udifitimod

CAS RN

1883345-06-9
Record name Udifitimod [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883345069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Udifitimod
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283FTA936D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.